molecular formula C17H17NO3 B3102867 8-Methyl-10-oxo-2,3,5,6-tetrahydro-1h,4h,10h-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde CAS No. 142730-53-8

8-Methyl-10-oxo-2,3,5,6-tetrahydro-1h,4h,10h-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde

Cat. No.: B3102867
CAS No.: 142730-53-8
M. Wt: 283.32 g/mol
InChI Key: ZBZZGJPDANZGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-10-oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde is a polycyclic heteroaromatic compound belonging to the coumarin-derived family. Its structure integrates a fused benzopyranoquinoline scaffold with a methyl substituent at position 8 and a reactive carbaldehyde group at position 8. This compound is notable for its applications in organic optoelectronics and fluorescence-based chemosensors due to its extended π-conjugation and electron-deficient aldehyde moiety .

Key structural features:

  • Core framework: A benzo[de]anthracene system with an 11-oxa-3a-aza heterocyclic ring.
  • Substituents: A methyl group at position 8 enhances steric stability, while the carbaldehyde at position 9 serves as a reactive site for derivatization (e.g., oxime formation) .
  • Electron distribution: The aldehyde group acts as an electron-withdrawing group (EWG), polarizing the π-system and modulating photophysical properties .

Properties

IUPAC Name

6-methyl-4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraene-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-10-13-8-11-4-2-6-18-7-3-5-12(15(11)18)16(13)21-17(20)14(10)9-19/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZZGJPDANZGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCCN4C3=C2CCC4)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301115382
Record name 2,3,6,7-Tetrahydro-9-methyl-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142730-53-8
Record name 2,3,6,7-Tetrahydro-9-methyl-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142730-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6,7-Tetrahydro-9-methyl-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Methyl-10-oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde (CAS No. 142730-53-8) is a synthetic compound belonging to the class of heterocyclic compounds. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation.

The molecular formula of this compound is C17H17NO3C_{17}H_{17}NO_3, with a molecular weight of 283.32 g/mol. It features a complex arrangement that includes both aromatic and aliphatic components, which may contribute to its biological interactions.

Anticancer Properties

Research has indicated that compounds similar to 8-Methyl-10-oxo derivatives exhibit significant anticancer activity. For instance, studies have shown that certain analogs can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study:
In a study involving various synthesized anthracene derivatives, it was observed that specific modifications led to enhanced cytotoxicity against human cancer cell lines. The derivatives were tested for their ability to induce apoptosis and inhibit cell migration, demonstrating a promising avenue for further exploration in cancer therapeutics .

Antimicrobial Activity

Preliminary assessments suggest that 8-Methyl-10-oxo compounds may possess antimicrobial properties. Similar compounds have been reported to exhibit activity against a range of bacterial strains.

Research Findings:
A screening assay conducted on various heterocyclic compounds revealed that some derivatives showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of 8-Methyl-10-oxo derivatives can be attributed to their ability to interact with various biological targets:

  • DNA Interaction: The compound may intercalate into DNA structures, disrupting replication and transcription processes.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation: The compound could act as a ligand for certain receptors, influencing downstream signaling cascades.

Data Table: Summary of Biological Activities

Biological Activity Observed Effects Mechanism
AnticancerInduces apoptosis in cancer cellsModulation of signaling pathways
AntimicrobialInhibits growth of Gram-positive bacteriaDisruption of cell wall synthesis
Enzyme inhibitionDecreased enzymatic activityCompetitive inhibition

Comparison with Similar Compounds

NKX-2398

  • Structure : 3-(1,1,6,6-Tetramethyl-10-oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-azabenzo[de]anthracen-9-yl)-acrylic acid.
  • Key differences :
    • Replaces the carbaldehyde with an acrylic acid group.
    • Contains tetramethyl substituents at positions 1 and 6, increasing hydrophobicity.
  • Applications : Used in dye-sensitized solar cells (DSSCs) for enhanced TiO₂ adsorption via the carboxylic acid anchor .

NKX-2311

  • Structure: 2-Cyano-5-(1,1,6,6-tetramethyl-10-oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracen-9-yl)-penta-2,4-dienoic acid.
  • Key differences: Features a cyano-pentadienoic acid chain instead of the carbaldehyde. Extended conjugation improves light-harvesting efficiency in DSSCs .

Coumarin 6F

  • Structure : 8-Trifluoromethyl-2,3,5,6-tetrahydro-1H,4H-11-oxa-3a-aza-benzo[de]anthracen-10-one.
  • Key differences :
    • Replaces the methyl and carbaldehyde groups with a trifluoromethyl group.
    • Enhanced electron-withdrawing capacity and thermal stability due to the CF₃ group .

Photophysical and Electronic Properties

Table 1: Comparative Photophysical Data

Compound λmax (nm) Fluorescence Quantum Yield (Φ) Application Reference
Target Compound 420–450 0.02–0.73 (ClO<sup>−</sup>-sensitive) Fluorescent chemosensors
NKX-2311 480–520 0.85 DSSC light absorption
Coumarin 6F 430–460 0.65 Organic electronics
NKX-2398 470–500 0.78 DSSC charge transfer

Key observations :

  • The target compound’s lower baseline Φ (0.02) reflects its role as a "turn-on" sensor, where fluorescence intensifies upon analyte binding (e.g., ClO<sup>−</sup> induces an 85-fold increase) .
  • NKX-2311 and NKX-2398 exhibit higher Φ due to optimized charge-transfer pathways in DSSCs .

Reactivity and Functionalization

Aldehyde Reactivity

The carbaldehyde group in the target compound enables facile oxime formation (e.g., with hydroxylamine), though competing hydrolysis can occur during synthesis . In contrast:

  • NKX-2398/2311 : Carboxylic acid groups provide stable anchoring to metal oxides but limit post-synthetic modifications.

Stability

  • Thermal stability: The methyl group in the target compound improves thermal resilience compared to non-methylated analogues.
  • Photostability: NKX-2311’s cyano group reduces photodegradation in DSSCs .

Table 2: Functional Comparison

Compound Primary Application Advantages Limitations
Target Compound Hypochlorite (ClO<sup>−</sup>) detection High selectivity (1.8 × 10<sup>−7</sup> M LOD) Susceptible to hydrolysis during synthesis
NKX-2311 DSSC sensitizer Broad absorption spectrum Requires co-adsorbers for efficiency
Coumarin 6F Fluorescent tags High Φ and photostability Limited functional groups

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing 8-Methyl-10-oxo-2,3,5,6-tetrahydro-1h,4h,10h-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions. For example, fluorinated intermediates (e.g., 3,4-difluoro-9,10-dioxa-1,2-diazaanthracene) can react with allylamine or sodium ethoxide at elevated temperatures (70–85°C) in polar aprotic solvents like DMF or THF. Catalysts such as hexavalent chromium oxide or copper sulfate may enhance yields (up to 85%) . Post-synthesis, purification via recrystallization or column chromatography is recommended.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • 1H/13C/19F NMR to confirm substitution patterns and functional groups. For example, allylamine-derived protons exhibit distinct coupling constants in 1H NMR .
  • IR spectroscopy to identify carbonyl (C=O) and oxa/aza heterocyclic stretches (e.g., 1650–1750 cm⁻¹) .
  • X-ray crystallography to resolve ambiguities in stereochemistry and bond angles, as demonstrated for structurally similar anthracene derivatives .

Q. What factors influence the compound’s stability under different storage conditions?

  • Methodological Answer : Stability is affected by:

  • Moisture and light : Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation of the carbaldehyde group.
  • pH sensitivity : Avoid strongly acidic/basic conditions to preserve the oxa-aza heterocycle .

Advanced Research Questions

Q. How can reaction intermediates be characterized to confirm structural integrity during synthesis?

  • Methodological Answer : Key steps include:

  • In-situ monitoring via HPLC or TLC to track intermediate formation (e.g., fluorinated precursors).
  • Single-crystal X-ray diffraction for unambiguous structural assignment of intermediates, as shown for 4-allylamino-3-fluoro-9,10-dioxa-1,2-diazaanthracene .
  • Mass spectrometry (HRMS) to verify molecular ions and isotopic patterns .

Q. What crystallographic data support the proposed molecular conformation?

  • Methodological Answer : X-ray studies of analogous compounds reveal:

  • Bond angles : C8–C9–C10 angles (~111.6°) in the tetrahydroanthracene core, consistent with strained bicyclic systems .
  • Packing interactions : π-π stacking between anthracene moieties stabilizes the crystal lattice, with interplanar distances of ~3.5 Å .

Q. How to resolve discrepancies in reported yields when varying reaction conditions?

  • Methodological Answer : Contradictions arise from:

  • Catalyst choice : Hexavalent chromium oxide yields higher purity (85%) vs. copper sulfate (72%) due to reduced side reactions .
  • Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic substitution, while THF may slow kinetics .
  • Statistical analysis : Use Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios.

Q. What are the challenges in achieving regioselectivity during functionalization?

  • Methodological Answer : Key challenges include:

  • Steric hindrance : Methyl groups at position 8 may block electrophilic substitution at adjacent carbons.
  • Electronic effects : The electron-withdrawing carbaldehyde group directs reactions to electron-rich regions (e.g., C-9/C-10) .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to temporarily mask reactive sites during multi-step syntheses .

Q. What in vitro models assess the compound’s biological activity?

  • Methodological Answer : Preclinical evaluation involves:

  • Cell viability assays (MTT/XTT) to test cytotoxicity against cancer lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition studies : Target-specific assays (e.g., kinase inhibition) using purified proteins .
  • Fluorescence microscopy to track cellular uptake, leveraging the anthracene moiety’s intrinsic fluorescence .

Q. What is the proposed mechanism for the compound’s interaction with biological targets?

  • Methodological Answer : Hypotheses include:

  • Intercalation : The planar anthracene core may insert into DNA/RNA helices, disrupting replication .
  • Covalent binding : The carbaldehyde group reacts with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites .
  • Validation : Mutagenesis studies or computational docking (e.g., AutoDock Vina) can identify critical binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-10-oxo-2,3,5,6-tetrahydro-1h,4h,10h-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde
Reactant of Route 2
Reactant of Route 2
8-Methyl-10-oxo-2,3,5,6-tetrahydro-1h,4h,10h-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.